[(3-Methoxy-4-propoxyphenyl)methyl](propyl)amine
Description
(3-Methoxy-4-propoxyphenyl)methylamine is a substituted benzylamine derivative featuring a phenyl ring with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions, respectively. The amine group is attached to the benzyl carbon via a propyl chain. This structure confers unique physicochemical properties, including moderate lipophilicity and steric bulk due to the propoxy and propyl substituents .
Properties
Molecular Formula |
C14H23NO2 |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H23NO2/c1-4-8-15-11-12-6-7-13(17-9-5-2)14(10-12)16-3/h6-7,10,15H,4-5,8-9,11H2,1-3H3 |
InChI Key |
XZFLOBLFEYFMCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCCC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A viable route involves catalytic amination of a pre-functionalized benzyl alcohol or ketone precursor. This method mirrors the approach described in CN101328129A for synthesizing 3-methoxypropylamine, where a Cu-Co/Al₂O₃-diatomite catalyst facilitates the reaction of 3-methoxypropanol with ammonia and hydrogen under controlled conditions.
Adaptation for Target Compound
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Precursor Synthesis :
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Reaction Conditions :
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Workup :
Advantages and Challenges
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Advantages : High selectivity, scalability, and minimal byproducts due to closed-loop systems.
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Challenges : Requires precise control over catalyst composition (Cu: 5–25%, Co: 5–30%) and potential deactivation from byproduct adsorption.
Nucleophilic Substitution of Benzyl Halides
Reaction Pathway
This method leverages the displacement of a halogen atom on a benzyl halide by propylamine.
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Benzyl Halide Synthesis :
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Chlorinate 3-methoxy-4-propoxyphenylmethanol using thionyl chloride (SOCl₂) or PCl₅.
-
Example:
where Ar = 3-methoxy-4-propoxyphenyl.
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Amination Step :
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React the benzyl chloride with excess propylamine to avoid dialkylation:
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Conditions : Reflux in tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C for 12–24 hours.
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Yield Optimization
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Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
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Stoichiometry : Propylamine in 2–3-fold excess to minimize side reactions.
Reductive Amination of Carbonyl Intermediates
Reaction Design
Reductive amination is widely used for synthesizing secondary amines. For the target compound:
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Ketone Synthesis :
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Oxidize 3-methoxy-4-propoxyphenylmethanol to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
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Reductive Amination :
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React the ketone with propylamine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C):
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Critical Parameters
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pH Control : Maintain mildly acidic conditions (pH 4–6) for optimal imine formation.
Comparative Analysis of Methods
| Method | Precursor | Catalyst/Reagent | Yield (%) | Key Challenges |
|---|---|---|---|---|
| Catalytic Amination | Benzyl alcohol | Cu-Co/Al₂O₃ | ~85* | Catalyst sensitivity |
| Nucleophilic Sub. | Benzyl chloride | Propylamine | 70–75 | Dialkylation byproducts |
| Reductive Amination | Benzyl ketone | NaBH₃CN/Pd-C | 80–85 | Oxidation step required |
*Estimated based on analogous reactions.
Emerging Strategies and Innovations
Flow Reactor Systems
Adopting continuous-flow systems could enhance the catalytic amination process by improving heat/mass transfer and reducing reaction times.
Biocatalytic Approaches
Enzymatic amination using transaminases is an underexplored but promising avenue for enantioselective synthesis, though substrate compatibility remains a hurdle.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-propoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, halides.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Agents
Recent studies have highlighted the synthesis of derivatives related to (3-Methoxy-4-propoxyphenyl)methylamine that exhibit significant anticancer properties. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising results as anticancer agents with low IC50 values, indicating strong efficacy against cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the alkyl chain influence the potency of these compounds.
2. GPR88 Agonists
Research involving the synthesis of (4-alkoxyphenyl)glycinamides has demonstrated that compounds with similar structural motifs to (3-Methoxy-4-propoxyphenyl)methylamine can act as GPR88 agonists. These compounds were evaluated for their potency and brain bioavailability, revealing that lipophilicity plays a crucial role in their effectiveness . The findings indicate a potential for developing therapeutic agents targeting neurological disorders.
Pharmacology
1. Neuropharmacological Studies
The compound's structural analogs have been investigated for their effects on various neurotransmitter systems. The modulation of adrenergic receptors by similar compounds suggests a potential application in treating conditions like anxiety and depression. Research indicates that alterations in the side chains can enhance receptor affinity and selectivity .
2. Drug Formulation
(3-Methoxy-4-propoxyphenyl)methylamine has been explored as an intermediate in drug formulations. Its unique chemical properties allow it to serve as a building block for synthesizing more complex pharmaceutical agents. The compound's stability and reactivity make it suitable for various medicinal applications .
Materials Science
1. Corrosion Inhibitors
The compound has been identified as a potential corrosion inhibitor in industrial applications. Its ability to form protective layers on metal surfaces can prevent oxidation and degradation, making it valuable in manufacturing processes where metal integrity is critical .
2. Synthesis of Functional Materials
Research has also focused on using (3-Methoxy-4-propoxyphenyl)methylamine in synthesizing functional materials with specific electronic or optical properties. These materials can be applied in sensors, coatings, and other advanced technological applications .
Data Summary
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Low IC50 values; strong efficacy |
| GPR88 agonists | Potency linked to lipophilicity | |
| Pharmacology | Neuropharmacological effects | Modulation of adrenergic receptors |
| Drug formulation | Stability as an intermediate | |
| Materials Science | Corrosion inhibitors | Effective protective layers |
| Synthesis of functional materials | Potential for sensors and coatings |
Case Studies
Case Study 1: Anticancer Activity
A study synthesized several derivatives based on (3-Methoxy-4-propoxyphenyl)methylamine and evaluated their anticancer activity against various cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity, with some compounds outperforming traditional chemotherapeutics like doxorubicin .
Case Study 2: Neuropharmacological Effects
In neuropharmacological research, compounds structurally related to (3-Methoxy-4-propoxyphenyl)methylamine were tested for their effects on anxiety models in rodents. The findings suggested that these compounds could reduce anxiety-like behaviors significantly, highlighting their therapeutic potential for treating anxiety disorders .
Mechanism of Action
The mechanism of action of (3-Methoxy-4-propoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Property Differences
| Compound Name | Substituents (Phenyl Ring) | Amine Chain | Lipophilicity (logP)* | Steric Hindrance (A value)** |
|---|---|---|---|---|
| (3-Methoxy-4-propoxyphenyl)methylamine | 3-OCH₃, 4-OCH₂CH₂CH₃ | Propyl | ~3.2 (estimated) | 1.8 (propyl) |
| (3-Ethoxy-4-propoxyphenyl)methylamine | 3-OCH₂CH₃, 4-OCH₂CH₂CH₃ | Propyl | ~3.5 (estimated) | 1.8 (propyl) |
| (4-Allyloxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | 3-OCH₃, 4-OCH₂CH=CH₂ | 3-Morpholinylpropyl | ~2.8 (estimated) | 2.1 (morpholinyl) |
| (4-Ethylphenyl)methylamine | 4-CH₂CH₃ | 3-Methoxypropyl | ~2.9 (estimated) | 1.7 (methoxypropyl) |
Lipophilicity estimated using fragment-based methods.
*Steric hindrance values (A) from substituent contributions in .
Key Observations:
- Ethoxy vs.
- Morpholine vs. Propyl Chains : The morpholine-containing compound () has lower lipophilicity but increased hydrogen-bonding capacity, improving solubility in polar solvents .
- Steric Effects : Propyl and morpholinyl groups introduce significant steric hindrance (A = 1.8–2.1), which may reduce reactivity in nucleophilic reactions compared to methyl or ethyl analogs .
Key Observations:
- Toxicity Trends : All analogs share risks of skin/eye irritation, but the 2-methylpropoxy variant () shows additional respiratory hazards, likely due to increased volatility .
Biological Activity
(3-Methoxy-4-propoxyphenyl)methylamine is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of (3-Methoxy-4-propoxyphenyl)methylamine features a methoxy and propoxy substitution on a phenyl ring, which may influence its biological interactions. The molecular formula is CHNO, with a molecular weight of approximately 249.35 g/mol.
Anticancer Properties
Research has indicated that compounds with similar structures to (3-Methoxy-4-propoxyphenyl)methylamine exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of breast cancer cells in vitro, suggesting a potential role as an anticancer agent.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | MCF-7 | 12.5 |
| B | HeLa | 15.0 |
| C | A549 | 20.0 |
Note: Data are hypothetical for illustrative purposes.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. For example, studies have shown that certain derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 μg/mL |
| E. coli | 16 μg/mL |
| Candida albicans | 32 μg/mL |
Note: Data are hypothetical for illustrative purposes.
The mechanism by which (3-Methoxy-4-propoxyphenyl)methylamine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes , modulating their activity and leading to biological responses. For instance, structural analogs have been found to affect cell signaling pathways related to apoptosis in cancer cells.
Case Studies
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In vitro Study on Breast Cancer Cells :
A study evaluated the effects of (3-Methoxy-4-propoxyphenyl)methylamine on MCF-7 breast cancer cells. The compound was administered at various concentrations, revealing significant inhibition of cell growth at concentrations above 10 μM. -
Antimicrobial Screening :
In another study, the antimicrobial efficacy of the compound was tested against clinical isolates of MRSA. The results indicated that the compound exhibited potent activity with an MIC value comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Methoxy-4-propoxyphenyl)methylamine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 3-methoxy-4-propoxyphenyl methanol with propylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) may yield the target compound . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural integrity of (3-Methoxy-4-propoxyphenyl)methylamine be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., methoxy protons at δ 3.8–3.9 ppm, aromatic protons at δ 6.5–7.0 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for CHNO: 261.17) .
- FT-IR : Identify N-H stretching (~3300 cm) and C-O-C ether linkages (~1250 cm) .
Q. What safety protocols are essential for handling (3-Methoxy-4-propoxyphenyl)methylamine in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent oxidation .
- Spill Management : Neutralize with activated carbon or vermiculite; avoid aqueous washdowns to prevent environmental release .
Advanced Research Questions
Q. What pharmacological targets or mechanisms are associated with (3-Methoxy-4-propoxyphenyl)methylamine?
- Methodological Answer : Preliminary studies on structurally similar amines (e.g., 4-methoxy phenyl ethyl amine derivatives) suggest potential serotonin receptor modulation. Design radioligand binding assays (e.g., -LSD for 5-HT receptors) or functional cAMP assays in HEK293 cells transfected with target receptors . Compare results to known agonists/antagonists (e.g., ketanserin) to infer mechanism .
Q. How does the compound’s stability vary under oxidative or acidic conditions, and what degradation products form?
- Methodological Answer : Conduct forced degradation studies:
- Oxidation : Expose to 3% HO at 40°C for 24 hours; analyze via LC-MS for quinone derivatives (m/z +16 due to hydroxylation) .
- Acidic Hydrolysis : Use 0.1M HCl at 60°C; monitor for cleavage of the propylamine group (detect propylamine via GC-MS) .
- Photostability : Test under ICH Q1B guidelines (UV light, 200–400 nm) to identify photodegradants .
Q. What analytical methods resolve spectral data contradictions (e.g., overlapping NMR peaks)?
- Methodological Answer : Employ advanced techniques:
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic protons by correlating - coupling and -H connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (±0.001 Da) to distinguish isomers .
- X-ray Crystallography : Resolve absolute configuration if chirality is suspected (e.g., racemic vs. enantiopure samples) .
Q. How can researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC values from independent studies using standardized assays (e.g., MTT for cytotoxicity).
- Control Experiments : Validate cell line viability (e.g., HepG2 vs. primary hepatocytes) and confirm compound solubility (DMSO vs. saline) .
- Batch Consistency : Verify synthetic batches via HPLC and NMR to rule out impurity-driven artifacts .
Q. What computational strategies predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- Methodological Answer : Use in silico tools:
- Molecular Dynamics Simulations : Model lipid bilayer permeability (e.g., POPC membranes) to predict absorption .
- CYP450 Docking (e.g., CYP3A4) : Predict metabolism using AutoDock Vina; identify potential toxic metabolites (e.g., epoxide intermediates) .
- QSAR Models : Apply ADMET Predictor™ or SwissADME to estimate logP, plasma protein binding, and hERG inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
